molecular formula C28H36ClN3O5 B12022902 [4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate

[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate

Cat. No.: B12022902
M. Wt: 530.1 g/mol
InChI Key: GBEWKNSFCWUNOF-ZCTHSVRISA-N
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Description

[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate is a synthetic chemical compound supplied for laboratory research purposes. This product is provided as a solid and is characterized by a molecular formula of C28H35ClN3O5 and an average molecular mass of 529.05 g/mol . The compound's structure features a hydrazone linker, an ether group, and amide functionality, which may be of interest in various exploratory research areas, including medicinal chemistry and chemical biology. Researchers can utilize this compound as a reference standard, a molecular building block for synthesizing more complex structures, or as a starting point for investigating structure-activity relationships (SAR) in novel compound libraries. Like many compounds with similar hydrazone scaffolds, its specific biological targets, mechanism of action, and applications in cellular or disease models are not yet fully characterized in the public scientific literature and represent an area for further investigation . This product is intended for use by qualified laboratory and research personnel only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate care in a controlled laboratory setting, adhering to all relevant safety protocols.

Properties

Molecular Formula

C28H36ClN3O5

Molecular Weight

530.1 g/mol

IUPAC Name

[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate

InChI

InChI=1S/C28H36ClN3O5/c1-3-5-6-7-8-9-10-11-26(33)30-20-27(34)32-31-19-21-12-17-24(25(18-21)36-4-2)37-28(35)22-13-15-23(29)16-14-22/h12-19H,3-11,20H2,1-2H3,(H,30,33)(H,32,34)/b31-19+

InChI Key

GBEWKNSFCWUNOF-ZCTHSVRISA-N

Isomeric SMILES

CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OCC

Canonical SMILES

CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OCC

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Decanoylamino)acetyl Hydrazide

The hydrazide precursor is synthesized via acylation of glycine hydrazide with decanoyl chloride. In a representative procedure, glycine hydrazide (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Decanoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (0.2 equiv) to neutralize HCl. The reaction is stirred at 25°C for 6 hours, after which the mixture is washed with aqueous NaHCO₃ and brine. The organic layer is dried over MgSO₄, filtered, and concentrated to yield 2-(decanoylamino)acetyl hydrazide as a white solid .

Key Parameters:

  • Solvent: Dichloromethane or tetrahydrofuran (THF).

  • Catalyst: Triethylamine (0.01–0.2 molar ratio relative to glycine hydrazide) .

  • Temperature: 0°C initially, then 25°C for completion.

  • Yield: ~85–90% (estimated via analogous acylation reactions) .

Preparation of 4-Formyl-2-ethoxyphenol

4-Hydroxy-3-ethoxybenzaldehyde is synthesized via formylation of 2-ethoxyphenol. A mixture of 2-ethoxyphenol (1.0 equiv), hexamethylenetetramine (1.5 equiv), and trifluoroacetic acid (3.0 equiv) in dichloroethane is heated at 70°C for 8 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. After drying and solvent removal, 4-formyl-2-ethoxyphenol is obtained as a pale-yellow crystalline solid .

Optimization Notes:

  • Alternative Solvents: Tetrachloroethylene or 1,3-dichloropropane may substitute dichloroethane .

  • Reaction Time: Extending to 12 hours improves yield by 5–10% .

Hydrazone Formation via Condensation

The hydrazone intermediate is formed by reacting 4-formyl-2-ethoxyphenol with 2-(decanoylamino)acetyl hydrazide. Equimolar quantities of both components are dissolved in ethanol containing 1% acetic acid. The mixture is refluxed for 4 hours, cooled, and filtered to isolate the hydrazone as a yellow precipitate. The E -configuration is confirmed via NMR coupling constants (J=1214HzJ = 12–14 \, \text{Hz}) .

Reaction Conditions:

ParameterValue
SolventEthanol
CatalystAcetic acid (1% v/v)
TemperatureReflux (78°C)
Time4–6 hours
Yield75–80%

Esterification with 4-Chlorobenzoyl Chloride

The phenolic hydroxyl group of the hydrazone intermediate is esterified using 4-chlorobenzoyl chloride. The hydrazone (1.0 equiv) is dissolved in dry THF, and 4-chlorobenzoyl chloride (1.2 equiv) is added dropwise at 0°C. Triethylamine (1.5 equiv) is introduced to scavenge HCl, and the reaction is stirred at 25°C for 12 hours. The product is precipitated by adding ice-water, filtered, and recrystallized from methanol .

Critical Factors:

  • Solvent Selection: Dichloroethane or THF ensures solubility of both reactants .

  • Catalyst: Triethylamine (1.5 equiv) enhances reaction efficiency .

  • Purity: Suction filtration at 0–5°C minimizes residual solvents .

Purification and Characterization

The crude ester is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from methanol. Key characterization data include:

  • ¹H NMR (DMSO-d₆): δ 8.46 (s, 1H, CH=N), 7.89 (t, 1H, Ar–H), 2.21 (s, 3H, OCH₂CH₃) .

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide) .

  • HPLC Purity: >99.5% after recrystallization .

Comparative Analysis of Synthetic Routes

The table below contrasts methodologies for critical steps:

StepMethod AMethod B
Hydrazide SynthesisTriethylamine in DCMPyridine in THF
Esterification4-Chlorobenzoyl chlorideDCC-mediated coupling
Yield78%65%
Purity99.5%95%

Method A, leveraging acid chloride chemistry, offers superior yield and purity compared to carbodiimide-based coupling .

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its hydrazinylidene group is particularly useful for labeling and tracking biological molecules.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to interact with cell membranes, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

Compound Name Molecular Formula Key Substituents Notable Features Reference
[Target Compound] C₃₂H₄₁ClN₄O₅ Decanoylamino, 4-chlorobenzoate, ethoxy Hydrazinylidene core with a long aliphatic chain; potential lipophilicity
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate C₁₄H₉ClO₄ Chromenone, 4-chlorobenzoate Conjugated aromatic system; UV-active due to chromenone
[4-[(E)-[(2-Bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate C₂₂H₁₆BrClN₂O₄ Bromobenzoyl, 2-chlorobenzoate, methoxy Bromine substitution enhances halogen bonding; methoxy improves solubility
2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate C₁₆H₁₀ClNO₃ Quinolinone, 4-chlorobenzoate Rigid heterocyclic core; potential fluorescence properties

Key Observations :

  • The target compound’s decanoylamino chain introduces significant hydrophobicity compared to smaller analogs like chromenone or quinolinone derivatives. This may enhance membrane permeability but reduce aqueous solubility .
  • Methoxy and ethoxy groups in and the target compound modulate electronic effects and solubility, with ethoxy offering greater steric bulk .

Key Differences :

  • The target compound’s long alkyl chain necessitates careful purification (e.g., column chromatography) to separate from byproducts, unlike smaller esters .
  • Enzymatic methods (e.g., 4-chlorobenzoate dehalogenase in ) are used for bioactive analogs but are less common in synthetic routes for hydrazinylidene derivatives .

Biological Activity

The compound [4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate represents a class of hydrazone derivatives that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H33N3O4C_{26}H_{33}N_{3}O_{4} with a molecular weight of approximately 445.56 g/mol. The structure features a hydrazone linkage, which is known to contribute to various biological activities due to its ability to interact with biological targets.

Structural Characteristics

ComponentDescription
Hydrazone Linkage Contributes to reactivity and biological activity
Decanoylamino Group Enhances lipophilicity and membrane permeability
Ethoxy and Chlorobenzoate Groups Potentially improve solubility and bioavailability

Anticancer Properties

Recent studies have indicated that hydrazone derivatives, including the compound , exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit receptor tyrosine kinases (RTKs) involved in tumor growth and vascularization, such as VEGFR and PDGFR .

  • Inhibition of RTKs : The compound may inhibit key signaling pathways that promote cancer cell proliferation.
  • Induction of Apoptosis : Some hydrazones have been shown to induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies suggest that these compounds can cause cell cycle arrest at various phases, preventing cancer cell division.

Antimicrobial Activity

Hydrazone derivatives have also been evaluated for their antimicrobial properties. Preliminary tests indicate that the compound exhibits activity against various bacterial strains, suggesting potential applications in treating infections .

Computational Studies

Recent computational studies using molecular docking techniques have predicted the binding affinity of this compound to several biological targets. The results suggest that it could serve as a lead compound for further development in drug design .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing similar hydrazone derivatives demonstrated effective yields through a triethylamine-mediated reaction involving 4-chlorobenzoyl chloride and hydrazine derivatives. Spectroscopic analyses (NMR, FTIR) confirmed the successful formation of the desired compounds .

Case Study 2: In Vivo Efficacy

In vivo studies conducted on animal models treated with similar compounds showed a reduction in tumor size compared to control groups. These findings support the hypothesis that such compounds can effectively target cancerous tissues while sparing normal cells .

Q & A

Q. What are the optimal synthetic routes for [4-[(E)-...] 4-chlorobenzoate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis involves multi-step reactions, typically starting with hydrazone formation via condensation of a hydrazine derivative (e.g., 2-(decanoylamino)acetyl hydrazine) with a substituted aldehyde. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for hydrazone formation .
  • Catalysts : Acidic (e.g., acetic acid) or basic catalysts (e.g., triethylamine) improve yield and regioselectivity .
  • Temperature control : Reactions often proceed at 60–80°C for 12–24 hours, monitored via TLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires iterative adjustments to solvent ratios and reaction times .

Example Data:

ParameterCondition RangeOptimal Value (Example)
Reaction Temp.50–90°C70°C
SolventDMF, DMSO, EtOHDMF
CatalystAcOH, TEAAcOH (0.1 eq.)
Yield60–85%82% (Compound 39, )

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm hydrazone linkage (δ 8–10 ppm for –NH–N=C–) and aromatic substituents .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 587.2) .
  • X-ray Crystallography : SHELXL (SHELX suite) refines crystal structures, with validation via R-factor (<5%) and electron density maps .
  • HPLC-PDA : Purity >95% confirmed using C18 columns (acetonitrile/water mobile phase) .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

  • In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC50_{50} determination) .
  • Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Dose-response curves : Use 0.1–100 µM concentrations, triplicate runs, and positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?

Methodological Answer:

  • Cross-validation : Compare 1H^1H-NMR coupling constants with X-ray torsion angles to confirm stereochemistry (e.g., E/Z isomerism) .
  • DFT calculations : Optimize geometry using Gaussian09 and overlay with crystallographic data to identify discrepancies .
  • Dynamic NMR : Resolve tautomerism or conformational flexibility by variable-temperature NMR .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in hydrazone derivatives?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., decanoyl → shorter acyl chains) and compare bioactivity .
  • QSAR modeling : Use Molinspiration or MOE to correlate logP, polar surface area, and IC50_{50} values .
  • Crystallographic studies : Map electron density of active sites (e.g., enzyme-inhibitor complexes) to identify key interactions .

Q. How should researchers design experiments to address discrepancies in biological activity across similar compounds?

Methodological Answer:

  • Controlled variables : Standardize cell lines, assay protocols, and solvent (e.g., DMSO concentration ≤0.1%) .
  • Metabolic stability tests : Use liver microsomes to assess if variations arise from differential metabolism .
  • Synchrotron-based techniques : Analyze binding modes via X-ray crystallography or cryo-EM to resolve mechanistic contradictions .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between in vitro and computational models?

Methodological Answer:

  • False positives : Confirm assay interference (e.g., compound aggregation) via dynamic light scattering .
  • Membrane permeability : Measure logD (octanol/water) to assess bioavailability discrepancies .
  • Target engagement : Use SPR or ITC to validate binding affinity predictions from docking studies .

Experimental Design Considerations

Q. What statistical approaches are critical for multi-parametric optimization in synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to evaluate interactions between temperature, solvent, and catalyst .
  • Response surface methodology : Model nonlinear relationships to identify global maxima in yield .

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